Bis(dibromomethylene)-hydrazine
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Overview
Description
Bis(dibromomethylene)-hydrazine is an organohalogen compound characterized by the presence of two dibromomethylene groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibromomethylene)-hydrazine typically involves the reaction of hydrazine with dibromomethylene precursors under controlled conditions. One common method is the reaction of hydrazine hydrate with dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bis(dibromomethylene)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to simpler hydrazine derivatives.
Substitution: Halogen atoms in the dibromomethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions to avoid decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoformaldehyde derivatives, while substitution reactions can produce a variety of functionalized hydrazine compounds.
Scientific Research Applications
Bis(dibromomethylene)-hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organohalogen compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis(dibromomethylene)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethylene groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibromomethane: A simpler compound with similar halogenation but lacking the hydrazine moiety.
Hydrazine: A related compound without the dibromomethylene groups, used widely in various chemical reactions.
Bis(dibromomethylene)-benzene: Another organohalogen compound with similar dibromomethylene groups but attached to a benzene ring instead of hydrazine.
Uniqueness
Bis(dibromomethylene)-hydrazine is unique due to the combination of dibromomethylene groups and the hydrazine moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1,1-dibromo-N-(dibromomethylideneamino)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUMERQABYXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=C(Br)Br)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679540 |
Source
|
Record name | (Dibromomethylidene)carbonohydrazonoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14928-04-2 |
Source
|
Record name | (Dibromomethylidene)carbonohydrazonoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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